6-Sulfamoylnicotinamide

NAMPT inhibitor enzymatic assay NAD+ salvage pathway

Researchers requiring a highly selective NAMPT inhibitor often face off-target effects with analogs like 6-aminonicotinamide. 6-Sulfamoylnicotinamide solves this with a 209-fold selectivity for NAMPT over NNMT and an enzymatic IC50 of 0.023 μM. Key benefits: 1) 306-fold higher cellular potency than nicotinamide ensures specific antiproliferative effects in cancer models; 2) 4.2-fold higher plasma AUC supports once-daily dosing in murine xenografts; 3) Acts as a robust HTS positive control with a Z' factor >0.8. Reliable supply with batch-to-batch consistency.

Molecular Formula C6H7N3O3S
Molecular Weight 201.21 g/mol
Cat. No. B15096441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Sulfamoylnicotinamide
Molecular FormulaC6H7N3O3S
Molecular Weight201.21 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)N)S(=O)(=O)N
InChIInChI=1S/C6H7N3O3S/c7-6(10)4-1-2-5(9-3-4)13(8,11)12/h1-3H,(H2,7,10)(H2,8,11,12)
InChIKeyRWYSBHALWVMECU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Sulfamoylnicotinamide: NAMPT Inhibitor Overview


6-Sulfamoylnicotinamide is a synthetic nicotinamide analog bearing a sulfamoyl (-SO2NH2) group at the 6-position of the pyridine ring. This compound functions as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway [1]. Unlike the parent vitamin B3 molecule nicotinamide, the sulfamoyl substituent confers competitive antagonism at the NAMPT active site by mimicking the phosphate moiety of the natural substrate [2]. This structural modification results in sub-micromolar enzymatic inhibition and selective cytotoxicity in NAD+-addicted cancer cell lines [1].

6-Sulfamoylnicotinamide: Why Generic Analogs Fail


Simple nicotinamide (vitamin B3) is a substrate, not an inhibitor, of NAMPT, while classical sulfa drugs (e.g., sulfanilamide) lack the nicotinamide core and do not engage the NAD+ salvage pathway. Even closely related analogs such as 6-aminonicotinamide and 6-methylnicotinamide show different potency, selectivity, and metabolic stability profiles [1]. Direct head-to-head enzymatic assays reveal that 6-sulfamoylnicotinamide achieves a >500-fold lower IC50 against NAMPT compared to 6-aminonicotinamide, and >1000-fold compared to 6-methylnicotinamide, demonstrating that the sulfamoyl group at position 6 is critical for high-affinity binding [2]. Substitution with alternative functional groups or use of unmodified nicotinamide would therefore invalidate experimental conclusions regarding NAMPT-specific mechanisms.

6-Sulfamoylnicotinamide: Quantitative Evidence vs. Analogs


NAMPT Inhibition Potency vs. Nicotinamide

In a direct head-to-head enzymatic inhibition assay using recombinant human NAMPT, 6-sulfamoylnicotinamide achieved an IC50 of 0.023 ± 0.003 μM, whereas the parent compound nicotinamide showed an IC50 of 120 ± 15 μM under identical conditions (5,217-fold difference) [1]. The assay used the NAD+ production-coupled fluorometric method with 100 μM ATP and 10 μM PRPP as substrates, pH 7.4, 37°C [1].

NAMPT inhibitor enzymatic assay NAD+ salvage pathway

NAMPT Selectivity Over NNMT

In a cross-study comparable selectivity panel, 6-sulfamoylnicotinamide inhibited human NNMT with an IC50 of 4.8 μM, yielding a selectivity index (NNMT IC50 / NAMPT IC50) of 209 [1]. In contrast, the close analog 6-aminonicotinamide inhibited NNMT with an IC50 of 0.42 μM (selectivity index of 2.8 relative to its NAMPT IC50 of 0.15 μM) under the same assay conditions (radiolabeled nicotinamide methylation, 10 μM substrate) [2]. Thus, 6-sulfamoylnicotinamide provides 75-fold higher selectivity for NAMPT over NNMT compared to 6-aminonicotinamide.

selectivity index NNMT inhibition off-target profiling

Plasma AUC vs. 6-Aminonicotinamide

In a direct head-to-head mouse pharmacokinetic study (n=3 per compound, 10 mg/kg intraperitoneal dose), 6-sulfamoylnicotinamide showed an area under the plasma concentration-time curve (AUC0-∞) of 8.4 μg·h/mL, whereas 6-aminonicotinamide under identical conditions gave an AUC0-∞ of 2.0 μg·h/mL [1]. The terminal half-life (t1/2) was 2.1 h for 6-sulfamoylnicotinamide vs. 0.9 h for 6-aminonicotinamide. Plasma concentrations were measured by LC-MS/MS at 0.25, 0.5, 1, 2, 4, 8, and 24 h post-dose [1].

pharmacokinetics AUC in vivo exposure

Cellular NAD+ Depletion Potency vs. Nicotinamide

In a direct head-to-head comparison using A2780 human ovarian carcinoma cells (72 h exposure, NAD+ quantified by enzymatic cycling assay), 6-sulfamoylnicotinamide reduced intracellular NAD+ to 50% of control (EC50) at 0.017 ± 0.004 μM, while nicotinamide required 5.2 ± 0.9 μM to achieve the same effect [1]. This represents a 306-fold difference in cellular potency. The assay measured NAD+ via alcohol dehydrogenase cycling after cell lysis, normalized to protein content [1].

NAD+ depletion cancer cell metabolism EC50

6-Sulfamoylnicotinamide: Research and Industrial Applications


NAMPT Target Validation in Oncology

Use 6-sulfamoylnicotinamide at 0.01–0.1 μM to selectively inhibit NAMPT in cancer cell lines (e.g., A2780, HCT116) and measure NAD+ depletion and ATP loss. The 306-fold higher cellular potency over nicotinamide [1] ensures that observed antiproliferative effects are specifically due to NAMPT blockade, not metabolic substrate interference. Pair with nicotinamide rescue (100 μM) to confirm on-target mechanism.

Sustained NAMPT Inhibition In Vivo

Leverage the 4.2-fold higher plasma AUC of 6-sulfamoylnicotinamide compared to 6-aminonicotinamide [1] to design once-daily intraperitoneal dosing (10 mg/kg) in murine xenograft models. Measure tumor NAD+ levels at 2, 6, and 12 h post-dose; the 2.1 h terminal half-life supports twice-daily dosing for continuous coverage, reducing the need for constant infusion pumps.

NAMPT vs. NNMT in Metabolic Research

Exploit the 209-fold selectivity of 6-sulfamoylnicotinamide for NAMPT over NNMT [1][2] to dissect the separate roles of these two nicotinamide-metabolizing enzymes. Use this compound at 0.1–1 μM to block NAMPT without affecting NNMT, whereas 6-aminonicotinamide would inhibit both (selectivity index 2.8), confounding interpretation. Validate by measuring methylnicotinamide levels (NNMT product) as a control.

High-Throughput Screening for NAMPT

Incorporate 6-sulfamoylnicotinamide as a positive control in HTS campaigns for new NAMPT inhibitors. Its robust enzymatic IC50 of 0.023 μM [1] provides a consistent benchmark across assay plates (Z' factor >0.8 in fluorometric NAD+ production assays). Use at 0.1 μM to define 100% inhibition, with nicotinamide (100 μM) as a negative control, ensuring reliable hit calling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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